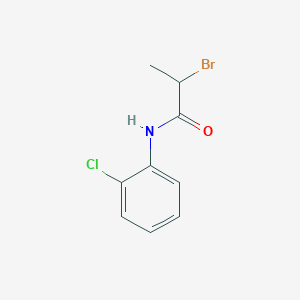

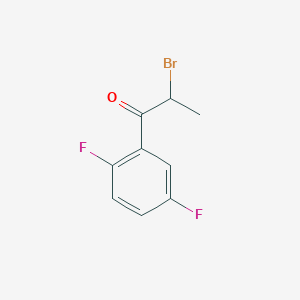

2-溴-N-(2-氯苯基)丙酰胺

描述

2-bromo-N-(2-chlorophenyl)propanamide is a compound that has been studied for various applications, including its use in organic electro-optic and nonlinear optical materials. It has been synthesized and characterized using different spectroscopic techniques and crystallography. The compound has shown potential in polymerizations and as a fluorescent initiator in ATRP (Atom Transfer Radical Polymerization) . Additionally, it has been explored for its nonlinear optical properties and potential use in medicinal applications, such as inhibitors for COVID-19 protease .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated phenols with halogenated propanoic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF (Dimethylformamide) medium at room temperature . The synthesis of 2-bromo-N-(2-chlorophenyl)propanamide itself has been achieved through standard synthetic methods, followed by purification via repeated crystallization .

Molecular Structure Analysis

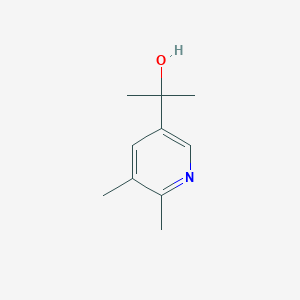

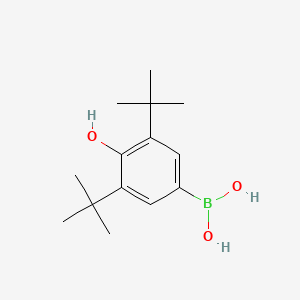

The molecular structure of 2-bromo-N-(2-chlorophenyl)propanamide has been determined using single-crystal X-ray diffraction, which revealed that the crystal belongs to the monoclinic system . The compound's structure has been further confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and mass spectrometry .

Chemical Reactions Analysis

This compound has been used as a fluorescent ATRP initiator, demonstrating its reactivity in initiating polymerizations of acrylates . The related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has been used in Pd-catalyzed Suzuki cross-coupling reactions to synthesize various derivatives, indicating the potential reactivity of the bromo and chloro substituents in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical properties of 2-bromo-N-(2-chlorophenyl)propanamide include its ability to form transparent crystals of optimum dimensions suitable for nonlinear optical applications . The chemical properties have been studied through various analyses, including vibrational spectroscopy, which provides information on the molecular vibrations and structure . The compound's electronic properties have been investigated using HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecule . Additionally, the nonlinear optical properties and hyperpolarizability have been reported, which are important for electro-optic applications .

科学研究应用

非线性光学性质

2-溴-N-(2-氯苯基)丙酰胺因其在非线性光学 (NLO) 材料中的潜力而受到研究。研究表明,它可以通过重复结晶进行合成和纯化,单晶通过缓慢蒸发技术生长。这些晶体表现出透明性,适用于使用各种技术(如紫外-可见光谱、红外光谱、核磁共振和粉末 X 射线衍射)进行表征。其二次谐波发生器 (SHG) 信号使用荧光光谱仪检测到,表明其在电光和 NLO 应用中的潜力 (Prabhu & Rao, 2001)。

抗菌性能

该化合物已参与了针对其抗菌和抗真菌性能的研究。含有 4-乙酰苯基片段的芳基取代卤代(硫氰酸盐)酰胺(包括 2-溴-N-(2-氯苯基)丙酰胺的变体)已被合成并测试其抗菌活性。这些化合物已显示出对各种细菌和真菌菌株的有效性,表明它们作为抗菌剂的潜力 (Baranovskyi et al., 2018)。

化学合成和结构分析

该化合物一直是与化学合成和分子结构分析相关的研究的主题。已经对其合成、分子结构和介电和光学行为等特性进行了研究。这些研究涉及使用 X 射线衍射、光谱学和计算方法等技术进行详细分析,以了解其在材料科学和化学等各种应用中的结构和功能方面 (Srinivasan et al., 2006)。

材料科学中的潜力

在材料科学领域,该化合物已被用于合成具有特定性能的新材料。例如,它已成为聚合过程中荧光 ATRP(原子转移自由基聚合)引发剂合成的组成部分,展示了其在开发具有独特荧光性能的新型聚合物材料中的潜力 (Kulai & Mallet-Ladeira, 2016)。

环境影响研究

环境研究包括 2-溴-N-(2-氯苯基)丙酰胺,以评估其在生态系统(如稻田-河流湿地)中的移动、滞留和影响。此类研究对于了解与农业和其他行业中化学品使用相关的环境归宿和潜在生态风险至关重要 (Perera et al., 1999)。

属性

IUPAC Name |

2-bromo-N-(2-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIPVPEDGFBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)